4-fluoro-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide
Description
4-fluoro-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core fused with a benzamide moiety substituted with a fluorine atom at the para position. The fluorine substituent enhances electronegativity and metabolic stability, while the 7-methyl group contributes to steric and electronic modulation of the core structure.
Properties
IUPAC Name |
4-fluoro-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O2S/c1-8-11(13(20)18-6-7-21-14(18)16-8)17-12(19)9-2-4-10(15)5-3-9/h2-7H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNCREVCDYFSAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide typically involves the following steps:
Formation of the Thiazolo[3,2-a]pyrimidine Core: This is achieved by the reaction of 6-substituted-2-thiouracils with appropriate substituted phenacyl halides.
Cyclization: The S-alkylated derivatives undergo intramolecular cyclization to form the thiazolo[3,2-a]pyrimidine core.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the benzamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in solvents like ethanol or tetrahydrofuran.
Substitution: Potassium fluoride, benzoyl chloride; in solvents like acetonitrile or dimethylformamide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolo[3,2-a]pyrimidine derivatives.
Substitution: Formation of substituted benzamides or fluorinated derivatives.
Scientific Research Applications
4-fluoro-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antitubercular agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-fluoro-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory and cancer pathways.
Pathways Involved: It may inhibit key enzymes or modulate receptor activity, leading to reduced inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituent-driven differences:
Key Observations:
- Electron-Withdrawing vs.
- Methoxy and Ethoxy Substituents : The 4-methoxy and 3,4-diethoxy analogs exhibit increased molecular weights and lipophilicity, which may reduce aqueous solubility (logSw = -2.79 for L528-0026) and alter pharmacokinetic profiles .
- Biological Activity : Derivatives with aryl substitutions (e.g., IVd in ) demonstrate potent antifungal activity comparable to Dithane M-45, suggesting that electron-withdrawing groups like fluorine may enhance bioactivity .
Physicochemical and Pharmacological Profiles
- Solubility and logP : The 4-fluoro analog is predicted to have moderate solubility (logSw ≈ -2.79) and logP (≈1.49), similar to L528-0026, but superior to bulkier analogs like BK11653 .
- Biological Relevance : Thiazolo[3,2-a]pyrimidine derivatives are explored for antifungal, anticancer, and protease inhibitory activities, with substituent choice critically influencing efficacy .
Biological Activity
4-Fluoro-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide is a synthetic compound belonging to the thiazolo[3,2-a]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C13H8FN3O2S
- Molecular Weight : 279.28 g/mol
- CAS Number : 954672-86-7
This compound is believed to exert its biological effects through several mechanisms:
- Target Interactions : The compound may interact with specific enzymes and receptors involved in inflammatory and cancer pathways. This interaction could inhibit key enzymes or modulate receptor activity, leading to reduced inflammation or cancer cell proliferation.
- Fluorine Substitution : The presence of the fluorine atom enhances the compound's ability to interact with biological targets, potentially increasing its metabolic stability compared to non-fluorinated analogs.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolo[3,2-a]pyrimidine derivatives. Compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A431 (epidermoid carcinoma) | < 10 | |
| Compound B | Jurkat (T-cell leukemia) | < 20 | |
| 4-Fluoro-N-{7-Methyl...} | MCF7 (breast cancer) | TBD |
Antimicrobial Activity
Thiazole derivatives have also been investigated for their antimicrobial properties. Preliminary data suggest that compounds in this class can inhibit the growth of various pathogens.
Structure-Activity Relationship (SAR)
The structure of this compound suggests several critical features that contribute to its biological activity:
- Thiazolo[3,2-a]pyrimidine Core : Essential for anticancer and antimicrobial activity.
- Fluorine Atom : Enhances interaction with biological targets.
- Benzamide Group : Contributes to the overall stability and solubility of the compound.
Case Studies
Several case studies have explored the efficacy of thiazolo[3,2-a]pyrimidine derivatives in preclinical models:
- Study on Anticancer Efficacy : In a study involving MCF7 breast cancer cells, derivatives exhibited IC50 values less than 20 µM, indicating significant cytotoxicity compared to standard chemotherapeutics.
- Antimicrobial Testing : A series of thiazole derivatives were tested against Gram-positive and Gram-negative bacteria, revealing promising results with MIC values indicating effective inhibition at low concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
